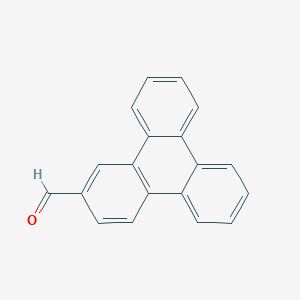

2-Triphenylenecarboxaldehyde

Cat. No. B1356532

Key on ui cas rn:

96404-79-4

M. Wt: 256.3 g/mol

InChI Key: NXDGVEYXRSKONY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04551282

Procedure details

A 1 L 3-neck flask fitted with overhead mechanical stirrer, thermometer, condenser, and N2 line was charged with triphenylene (Aldrich Chemical Co., Milwaukee, WI, 53201, 30 g, 0.131 mol) and o-dichlorobenzene (150 mL). The liquid was warmed until all the large chunks of solid dissolved (80°) and then cooled quickly to give finely divided crystals. After further cooling with a salt-ice bath to 5°, SnCl4 (Aldrich, 98%, 58 g, 0.223 mol, 26 mL), was added in one portion to the mixture. No temperature change occurred. The pot temperature was kept below 5°, and 1,1-dichloromethylmethylether (Aldrich, 25.6 g, 0.223 mol, 20 mL) was added dropwise over 1 h. The resulting suspension was warmed slowly to 40° over 2 h and further stirred for 16 h. Considerable HCl gas evolution occurred during the warming and the early part of the reaction at 40°. The reaction mixture was then cooled to 10° and hydrolysed by careful addition of 1 L of cold H2O. After 4 h the layers were separated and the organic layer filtered, dried with anhydrous Na2SO4 (Mallinckrodt Co., 2nd and Mallinckrodt St., St. Louis, MO, 63147, 100 g) and filtered again. The solvent was removed to give a crude yellow oil which was purified by preparative HPLC using PhCH3 as the eluting solvent. The fractions containing the aldehyde were combined and the solvent removed to give an oil which solidified (8.31 g, 25%). This material was used without further purification. Recrystallization from CH2Cl2 /CH3OH gave pure 2-triphenylenecarbaldehyde mp 160°-161.5°, (C,H).

Name

SnCl4

Quantity

26 mL

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

N#N.[CH:3]1[C:20]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7]=2[CH:6]=[CH:5][CH:4]=1.Cl[Sn](Cl)(Cl)Cl.ClC[CH:28]([O:31]C(CCl)CCl)CCl.Cl>O.ClC1C=CC=CC=1Cl>[CH:6]1[C:7]2[C:8]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14]3[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:20]=2[CH:3]=[CH:4][C:5]=1[CH:28]=[O:31]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C3=CC=CC=C3C12

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=C(C=CC=C1)Cl

|

Step Two

|

Name

|

SnCl4

|

|

Quantity

|

26 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Sn](Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CCl)OC(CCl)CCl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

further stirred for 16 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 1 L 3-neck flask fitted with overhead mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The liquid was warmed until all the large chunks of solid

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved (80°)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled quickly

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give finely divided crystals

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After further cooling with a salt-ice bath to 5°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept below 5°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting suspension was warmed slowly to 40° over 2 h

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the early part of the reaction at 40°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 4 h the layers were separated

|

|

Duration

|

4 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the organic layer filtered

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with anhydrous Na2SO4 (Mallinckrodt Co., 2nd and Mallinckrodt St., St. Louis, MO, 63147, 100 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered again

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a crude yellow oil which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified by preparative HPLC

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The fractions containing the aldehyde

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an oil which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This material was used without further purification

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from CH2Cl2 /CH3OH

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=C(C=CC=2C3=CC=CC=C3C3=CC=CC=C3C12)C=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |